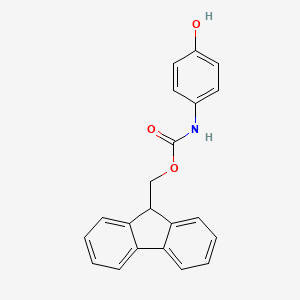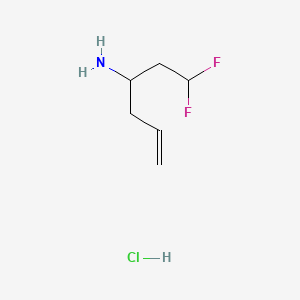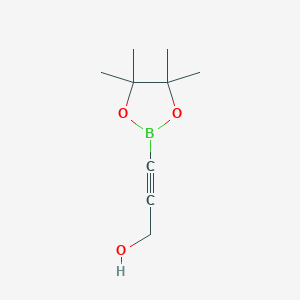
2-Mesitylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mesitylpropan-1-ol is an organic compound with the chemical formula C12H18O It is a derivative of propanol where the hydrogen atoms on the second carbon are replaced by a mesityl group (a benzene ring with three methyl groups attached at the 1, 3, and 5 positions)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Mesitylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of mesityl magnesium bromide with propanal. The reaction proceeds as follows: [ \text{MesitylMgBr} + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{this compound} ]
The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent the formation of by-products. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydroformylation of mesitylene followed by hydrogenation. The hydroformylation step involves the reaction of mesitylene with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the corresponding aldehyde. This aldehyde is then hydrogenated to yield this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mesitylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Mesitylpropanone or mesitylpropanoic acid.
Reduction: Mesitylpropane.
Substitution: Mesitylpropyl chloride or mesitylpropylamine.
Applications De Recherche Scientifique
2-Mesitylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Mesitylpropan-1-ol involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of specific products. The mesityl group can influence the reactivity and selectivity of the compound in these reactions, making it a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropan-1-ol: Similar in structure but lacks the mesityl group.
2-Phenylpropan-1-ol: Contains a phenyl group instead of a mesityl group.
2,2-Dimethylpropan-1-ol: Contains two methyl groups on the second carbon instead of a mesityl group.
Uniqueness
2-Mesitylpropan-1-ol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and provides unique selectivity in biochemical processes compared to its similar compounds.
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3 |
Clé InChI |
DBXMHCIEGUDLGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)

![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)




amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)

